Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-
Overview
Description
The compound is a complex organic molecule that contains sulfur, fluorine, and a triazolopyrimidine core . Triazolopyrimidines are a class of compounds that have been studied for their various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolopyrimidines can be synthesized from various precursors, including hydrazonoyl halides . The introduction of various functional groups can influence the properties of the resulting compounds .Molecular Structure Analysis
The triazolopyrimidine core of the molecule is a fused ring structure containing triazole and pyrimidine rings . This structure can contribute to high-energy storage and density .Scientific Research Applications
1. Sulfur-containing Amino Acids
Sulfur is a crucial element in biological systems, significantly contributing to the structure of proteins, vitamins, and other essential biomolecules. Sulfur-containing amino acids, such as methionine, cysteine, homocysteine, and taurine, play a pivotal role in synthesizing intracellular antioxidants like glutathione and N-acetyl cysteine. These amino acids and their derivatives are not only potent antioxidants but also act as effective and safe detoxifying agents, offering protection against toxic metal ions and aiding in their removal from the human body (Čolović et al., 2018).
Applications in Sensing and Detection
2. Organic Chemosensors
Sulfur, along with other heteroatoms like nitrogen and oxygen, is a key component in organic compounds used in various fields, including as ligands in coordination chemistry. These compounds serve as efficient chemosensors, enabling the detection of different metal ions in diverse samples. For instance, sulfur-containing organic compounds like Schiff bases, thiourea, and others are employed as chemosensors for the fluorimetric and colorimetric detection of Zn(II) ions in environmental, agricultural, and biological samples (Alharbi, 2022).
Role in Environmental Processes
3. Sulfur Cycling in the Marine Atmospheric Boundary Layer
Sulfur's role in the Earth's biogeochemical environment is highly dynamic, with a significant presence in the atmosphere and biosphere, primarily due to its active redox chemistry. The marine atmospheric boundary layer is a critical zone for sulfur cycling, involving emissions from phytoplankton, dispersion, and chemical processing. However, uncertainties in modeling sulfur cycling, especially concerning wet and dry deposition and heterogeneous oxidation, pose challenges in accurately simulating this process (Faloona, 2009).
Industrial and Environmental Applications
4. Elemental Sulfur and Derivatives
Sulfur, due to its abundance and biological activity, finds applications across various fields. Innovations in nanotechnology have paved the way for the synthesis of nanosulfur with unique properties. Sulfur composites and plasmonic nanostructures synthesized from sulfur are showing promising performance in environmental fields. However, with widespread application comes the potential for ecological risks and health effects, necessitating strategies for safe applications of sulfur and its derivatives (Teng et al., 2019).
Future Directions
properties
IUPAC Name |
2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZSVTOIBNSVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)- | |
CAS RN |
1282041-94-4 | |
Record name | DSM-265 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282041944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DSM-265 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DSM-265 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q42P4YI6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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